(4-Chlorophenyl)thiourea
Overview
Description
(4-Chlorophenyl)thiourea is a chemical compound synthesized and characterized through various spectroscopic techniques. It has been extensively studied for its crystal structure, molecular interactions, and potential applications in different fields.
Synthesis Analysis
The synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea involves specific techniques such as IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis, confirming its structure through single-crystal X-ray diffraction data (Saeed & Parvez, 2005).
Molecular Structure Analysis
The molecular structure of this compound has been determined through single-crystal X-ray diffraction, showcasing its crystallization in specific space groups and highlighting the presence of strong intramolecular hydrogen bonds, which play a crucial role in stabilizing its structure (Saeed & Parvez, 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating a range of activities. Its reactivity is influenced by its structural features, including the electron-donating and withdrawing properties of the substituents attached to the phenyl ring.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, have been characterized in detail. These properties are influenced by the compound's molecular geometry and the nature of its intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the this compound molecule. Studies have explored its potential as a ligand in coordination chemistry, highlighting its ability to form stable complexes with metals (Saeed & Parvez, 2005).
Scientific Research Applications
Non-Ionic Surfactant Properties : 1-(4-chlorophenyl)-3-dodecanoylthiourea (4CPDT) is a novel thiourea-based non-ionic surfactant. Its low solubility in water and moderate amphiphobic properties make it ideal for environmentally friendly cleaning and eco-applications (Ullah, Shah, Khan, Akhter, & Badshah, 2015).
Interactions with Serum Albumin : N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea effectively quenches the intrinsic fluorescence of serum albumin. Hydrophobic interaction is the predominant force stabilizing this complex, highlighting its potential in biological studies (Cui, Wang, Cui, & Li, 2006).
Antimicrobial Properties : Derivatives like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea show promise as antimicrobial agents. Their unique synthesis and spectroscopic techniques contribute to their potential in this area (Yusof, Jusoh, Khairul, & Yamin, 2010).
Pharmaceutical Applications : 2-Arylamino-4-(4-Chlorophenyl) thiazole-5-acetic acids/esters demonstrate good anti-inflammatory and analgesic activities, suggesting their use in pharmaceuticals (Attimarad & Bagavant, 1999).
Urease Inhibitory Activity : 1-[(4'-chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives exhibit excellent urease inhibitory activity. The positions on aryl rings are crucial for their potent activity (Ali et al., 2018).
Crystallographic Studies : Compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallize in specific space groups, which is significant in the field of crystallography (Saeed & Parvez, 2005).
Antibacterial and Antioxidant Potential : Certain thiourea derivatives exhibit significant antibacterial and antioxidant potential. For instance, compound 4 shows high activity against selected bacterial strains and is non-toxic to mice (Naz et al., 2020).
Environmental Applications : The novel thiourea-modified magnetic ion-imprinted chitosan/TiO2 composite is effective in the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing its environmental remediation potential (Chen et al., 2012).
Mechanism of Action
Target of Action
4-Chlorophenylthiourea, also known as N-(4-Chlorophenyl)thiourea, 1-(4-chlorophenyl)thiourea, or (4-Chlorophenyl)thiourea, is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Result of Action
It is known that 4-Chlorophenylthiourea is used as an intermediate in the synthesis of N-(4-Chlorophenyl)-O-methylisourea Sulfate Salt, which is a cytotoxic agent displaying tumor inhibitory activity .
Biochemical Analysis
Cellular Effects
Some thiourea derivatives, which include 4-Chlorophenylthiourea, have shown diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Molecular Mechanism
It is suggested that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Metabolic Pathways
It is suggested that the metabolism of toxic thioureas involves the loss of sulfur while non-toxic compounds are either excreted unchanged or undergo alternate metabolism .
properties
IUPAC Name |
(4-chlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFWRUIYOXUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190455 | |
Record name | Thourea, (4-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3696-23-9 | |
Record name | N-(4-Chlorophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3696-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(p-chlorophenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thourea, (4-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (4-Chlorophenyl)thiourea (C7H7ClN2S) has a molecular weight of 186.66 g/mol. [] Spectroscopic data, including FT-IR, 1H NMR, and 13C NMR, confirms its structure. [] These techniques provide insights into the functional groups and connectivity within the molecule.
A: Research indicates that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism. [] This interaction primarily involves hydrophobic forces, as evidenced by thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS). []
A: Yes, a synchronous fluorescence technique utilizing this compound has been developed for HSA determination. This method has proven successful in detecting HSA in human serum samples. []
A: Yes, several crystal structures of this compound derivatives have been reported. For example, the crystal structure of N,N′-bisthis compound N,N-dimethylformamide reveals classical N–H⋯O hydrogen bonding interactions. [] Additionally, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined, providing insights into its solid-state arrangement. []
A: Research suggests that structural modifications to this compound can significantly impact its biological activity. For instance, introducing specific substituents, like a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, led to the development of a potent thymidine monophosphate kinase (TMPK) inhibitor. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing desired biological effects.
A: Derivatives of this compound, particularly those containing chlorosubstituents, exhibit notable antifungal activity against Alternaria alternata and Curvularia lunata. [] This finding highlights the potential of this compound class as antifungal agents.
A: Several this compound derivatives demonstrate insecticidal and larvicidal properties. Notably, N1-[4-(4-nitrophenylthio)phenyl]-N3-(4-chlorobenzoyl) thiourea exhibits potent activity against cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens fatigans). []
A: Yes, researchers have investigated the cytotoxicity of this compound derivatives using QSAR (Quantitative Structure-Activity Relationship) studies. [, ] This approach helps in understanding the relationship between the compound's structure and its cytotoxic effects.
A: Studies on N-2-(picolyl)-N′-4-chlorophenylthioureas encompass spectral and thermal characterization. [] This information is valuable for understanding the compound's behavior under different temperature conditions, which is crucial for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.